molecular formula C17H15ClF2N2O2 B3661331 2-chloro-4,5-difluoro-N-[4-(4-morpholinyl)phenyl]benzamide

2-chloro-4,5-difluoro-N-[4-(4-morpholinyl)phenyl]benzamide

Cat. No.: B3661331
M. Wt: 352.8 g/mol
InChI Key: FKBKVFCWGGLSCL-UHFFFAOYSA-N
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Description

“2-chloro-4,5-difluoro-N-[4-(4-morpholinyl)phenyl]benzamide” is a chemical compound with the molecular formula C17H15ClF2N2O2 . It is an important intermediate in medicinal compounds and pesticides . This compound has been identified as a glycogen phosphorylase inhibitor, which blocks glucagon-induced hepatic glycogenolysis in vivo .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with two fluorine atoms, a chlorine atom, and a morpholinylphenyl group attached . The average mass of the molecule is 352.763 Da, and the mono-isotopic mass is 352.079010 Da .

Mechanism of Action

As a glycogen phosphorylase inhibitor, this compound blocks glucagon-induced hepatic glycogenolysis in vivo . Glycogen phosphorylase is an enzyme that initiates glycogenolysis by releasing glucose-1-phosphate from glycogen .

Future Directions

The future directions of research on this compound could involve further exploration of its inhibitory effects on glycogen phosphorylase, potentially leading to new therapeutic applications. Additionally, the development of more efficient synthesis methods for this and similar compounds could be a valuable area of study .

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N2O2/c18-14-10-16(20)15(19)9-13(14)17(23)21-11-1-3-12(4-2-11)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBKVFCWGGLSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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